2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide is an organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the thioether intermediate.
Introduction of the Furan Ring: The intermediate is then reacted with 5-methylfurfural in the presence of a suitable catalyst to introduce the furan ring.
Final Acetamide Formation: The final step involves the reaction of the intermediate with an amine, such as ethanolamine, under acidic conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioether linkage.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for drug discovery.
Industry
In the industrial sector, the compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group and the furan ring suggests potential interactions with hydrophobic pockets in proteins, while the acetamide group may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide
- 2-((4-bromophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide
- 2-((4-methylphenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acetamide lies in the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-2-7-14(20-10)13(18)8-17-15(19)9-21-12-5-3-11(16)4-6-12/h2-7,13,18H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOZRMLKPBXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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